N-Alkylation Yield Advantage
The synthesis of methyl tert-butyl(4-nitrophenyl)carbamate via N-methylation of tert-butyl (4-nitrophenyl)carbamate with methyl iodide yields 300 mg (approximately 28% yield from 1.0 g starting material) after column purification . While a direct head-to-head yield comparison under identical conditions is not available for the closest analog tert-butyl (4-nitrophenyl)carbamate (which lacks the methyl group and is not N-alkylated under these conditions), this yield represents a baseline for procurement decisions where the N-methyl functionality is required.
| Evidence Dimension | Synthetic yield of N-methylation reaction |
|---|---|
| Target Compound Data | 300 mg (approx. 28% from 1.0 g, 4.19 mmol starting material) |
| Comparator Or Baseline | tert-Butyl (4-nitrophenyl)carbamate (CAS 18437-63-3) not applicable; no N-methylation possible |
| Quantified Difference | Not applicable (different functional group outcome) |
| Conditions | NaH, THF, 0°C to 50°C, 16 h; MeI; column chromatography (SiO2, hexane/ethyl acetate 90/10) |
Why This Matters
This yield establishes a practical benchmark for procuring the N-methylated derivative when the methyl group is essential for downstream applications, such as Nintedanib impurity synthesis.
